molecular formula C3H2ClNOS B2782591 5-Chloro-2,3-dihydro-1,3-thiazol-2-one CAS No. 1289062-73-2

5-Chloro-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B2782591
CAS No.: 1289062-73-2
M. Wt: 135.57
InChI Key: UCPVBSNRCDEVKD-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of thioamides with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,3-dihydro-1,3-thiazol-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-1,2-thiazol-3(2H)-one: Similar structure but with a methyl group at the 2-position.

    2-amino-5-chlorothiazole: Contains an amino group instead of a carbonyl group.

    5-chloro-1,3-thiazol-2(3H)-imine: Contains an imine group instead of a carbonyl group.

Uniqueness

5-Chloro-2,3-dihydro-1,3-thiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 5-position makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

5-chloro-3H-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNOS/c4-2-1-5-3(6)7-2/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPVBSNRCDEVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289062-73-2
Record name 5-chloro-2,3-dihydro-1,3-thiazol-2-one
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